1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C20H19NO4 . It is a white to yellow solid with a molecular weight of 337.38 . The IUPAC name for this compound is 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}cyclobutanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 337.38 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .Scientific Research Applications
Protection of Hydroxy-Groups
The Fmoc group is used for protecting hydroxy-groups in the synthesis of complex molecules. It is compatible with various acid- and base-labile protecting groups and can be conveniently removed while keeping other protecting groups intact. This property is particularly useful in the synthesis of nucleic acid fragments and peptides (Gioeli & Chattopadhyaya, 1982).
Synthesis of ‘Difficult Sequences’ in Peptides
Fmoc derivatives are valuable in the synthesis of peptides, especially those with challenging sequences. They help in inhibiting interchain association during solid-phase peptide synthesis, demonstrating their effectiveness in constructing complex peptide structures (Johnson, Quibell, Owen, & Sheppard, 1993).
Synthesis of Oligomers from Neuraminic Acid Analogues
Fmoc-protected sugar amino acids derived from neuraminic acids have been used to synthesize oligomers. These oligomers vary in length and demonstrate the versatility of Fmoc compounds in synthesizing complex biochemical structures (Gregar & Gervay-Hague, 2004).
Solid-Phase Synthesis of N-Substituted Hydroxamic Acids
Fmoc compounds facilitate the solid-phase synthesis of N-substituted hydroxamic acids. This application is particularly significant in the field of medicinal chemistry, where such compounds play a role in drug development (Mellor & Chan, 1997).
Synthesis of Thiazole-4-Carboxylic Acid Derivatives
Fmoc compounds are used in the synthesis of thiazole-4-carboxylic acid derivatives, highlighting their role in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical research (Le & Goodnow, 2004).
Preparation of Peptide Amides
They are instrumental in the preparation of peptide amides, particularly in Fmoc-based solid-phase peptide synthesis. This application is critical in peptide research and drug design (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-29-22(27)14-10-11-20(21(25)26)24(12-14)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVHOUFMNUARLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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